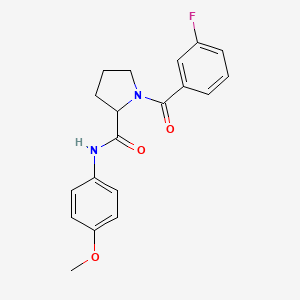
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, also known as FMP, is a proline-based compound that has gained attention in recent years due to its potential use as a therapeutic agent. FMP is a small molecule that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein that is involved in the folding and stabilization of other proteins. By inhibiting these enzymes and proteins, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can alter cellular pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can induce cell cycle arrest and apoptosis in cancer cells. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to improve cognitive function and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. One area of research is the development of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide derivatives that have improved potency and selectivity. Another area of research is the identification of specific cellular pathways that are affected by 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, which can provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in animal models and humans. Overall, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has shown promise as a therapeutic agent and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-methoxyphenyl)proline to form 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been extensively studied for its potential use as a therapeutic agent. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has anticancer properties and can inhibit the growth of various cancer cell lines. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-9-7-15(8-10-16)21-18(23)17-6-3-11-22(17)19(24)13-4-2-5-14(20)12-13/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJNLFIADMOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)
![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)